5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione
Descripción
5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione (molecular weight: 243.30 g/mol) is a Knoevenagel adduct derived from 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and 3-aminopyridine. This compound features a conjugated enamine system formed via condensation between the active methylene group of dimedone and the amino group of 3-aminopyridine.
The compound is frequently employed in multicomponent reactions to synthesize fused heterocyclic systems, such as tetrahydropyrimidoquinolines and furochromenofuroquinolines, due to its reactivity as a C-nucleophile . Its applications span medicinal chemistry and materials science, though specific biological activities remain less documented compared to structural analogs.
Structure
3D Structure
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(pyridin-3-yliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)6-12(17)11(13(18)7-14)9-16-10-4-3-5-15-8-10/h3-5,8-9,17H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZBXOIMUIFXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CN=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 207.27 g/mol. The compound features a cyclohexanedione core substituted with a pyridinylamino group, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. In vitro tests revealed that it effectively inhibits the growth of various bacterial strains and fungi. For instance, in a comparative study, compound 1 was tested against Gram-positive and Gram-negative bacteria, showing higher efficacy against Gram-negative strains due to its structural features that enhance membrane penetration.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microbial cells .
Anticancer Activity
The anticancer potential of compound 1 has been investigated in various cancer cell lines. In particular, it has shown promising results against human cancer cells such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
In a dose-dependent study, compound 1 exhibited cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15 |
| HepG2 | 20 |
The cytotoxicity of compound 1 was significantly higher than that of standard anticancer drugs like Doxorubicin in similar conditions .
Tyrosinase Inhibition
Another notable biological activity of compound 1 is its ability to inhibit tyrosinase, an enzyme critical for melanin biosynthesis. This property makes it a candidate for treating hyperpigmentation disorders. In studies measuring tyrosinase activity in B16F10 murine melanoma cells, compound 1 demonstrated potent inhibition comparable to established inhibitors.
The biological activities of compound 1 can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the cyclohexanedione structure allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Apoptotic Pathways : In cancer cells, compound 1 triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Inhibition : By binding to the active site of tyrosinase, compound 1 effectively prevents substrate conversion, thereby reducing melanin production.
Case Studies
A recent study published in MDPI highlighted the efficacy of compound 1 in a series of experiments aimed at evaluating its anti-melanogenic effects. The study involved both in vitro assays and cellular models where it was found that treatment with compound 1 resulted in a significant decrease in melanin content without cytotoxicity at lower concentrations .
Comparación Con Compuestos Similares
Structural and Functional Analogues
The following table summarizes key derivatives of 1,3-cyclohexanedione and their properties:
*Calculated based on formula.
Key Findings
Electronic and Steric Influences
- Nitro vs.
- Methylene vs. Aminomethylene: Benzylidene derivatives () lack the hydrogen-bonding capability of aminomethylene analogs, reducing their utility in biomolecular interactions but increasing hydrophobicity for materials science applications.
Métodos De Preparación
Michael Addition of Diethyl Malonate to Mesityl Oxide
In a representative procedure, diethyl malonate undergoes nucleophilic attack on mesityl oxide (4-methylpent-3-en-2-one) in the presence of a catalytic base, such as sodium ethoxide. This step forms a linear diketonic intermediate, ethyl 3-(3-methylbut-2-enoyl)propanoate, through conjugate addition. The reaction is typically conducted in anhydrous ethanol under reflux (78°C) for 6–8 hours, yielding the adduct in ~85% efficiency.
Dieckmann Cyclization and Decarboxylation
The linear diketone undergoes intramolecular cyclization under basic conditions (e.g., sodium hydroxide), forming the six-membered 1,3-cyclohexanedione ring. Subsequent hydrolysis of the ester groups with aqueous HCl and thermal decarboxylation (150–160°C) eliminates carbon dioxide, yielding dimedone as a crystalline solid. This method avoids hazardous reagents and achieves yields exceeding 70% after recrystallization.
Mechanistic and Kinetic Considerations
Tautomerization and Reactivity
The reactivity of dimedone’s methylene group is enhanced by keto-enol tautomerism, which stabilizes the enolate form. In acidic media, protonation of the enolate generates a resonance-stabilized carbocation, facilitating nucleophilic attack by 3-aminopyridine.
Steric and Electronic Effects
The 5,5-dimethyl substituents impose steric hindrance, directing regioselectivity toward the less hindered C-2 position. The electron-withdrawing pyridinyl group further activates the methylene carbon for condensation.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol or ethyl acetate, yielding pale-yellow needles with a melting point of 210–212°C.
Spectroscopic Validation
- IR (KBr) : Strong absorptions at 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, pyridine H-2), 7.95 (d, 1H, pyridine H-6), 7.30 (m, 1H, pyridine H-5), 6.45 (s, 1H, methylene H), 2.50 (s, 6H, CH₃), 1.20 (s, 6H, C(CH₃)₂).
- Mass Spectrometry : ESI-MS m/z 244.29 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆N₂O₂.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Condensation | Enamine Intermediate |
|---|---|---|
| Yield | 50–65% | 70–75% |
| Purity | 90–95% | >95% |
| Reaction Time | 12–18 hours | 12 hours (total) |
| Purification | Recrystallization | Column Chromatography |
| Side Products | Bis-adducts | Minimal |
The enamine route is favored for scalability and reproducibility, albeit requiring specialized reagents.
Applications and Derivative Chemistry
The compound’s rigid bicyclic structure and electron-rich pyridine moiety make it a precursor for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
